molecular formula C7H7N3O B2729922 2-(Azidomethyl)phenol CAS No. 55116-30-8

2-(Azidomethyl)phenol

Cat. No.: B2729922
CAS No.: 55116-30-8
M. Wt: 149.153
InChI Key: XHXUIKWUADCUSH-UHFFFAOYSA-N
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Description

2-(Azidomethyl)phenol (CAS 55116-30-8) is an organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol. It is a phenol derivative functionalized with an azidomethyl group at the ortho position. In scientific research, this structure makes it a valuable bifunctional building block for chemical synthesis and material science. The phenolic hydroxyl group can participate in reactions typical of phenols, while the organic azide group is known for its exceptional reactivity, particularly in cycloaddition reactions like the copper-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles . The azide group can also be activated by heat or light to release nitrogen and generate highly reactive nitrene intermediates, which are efficient in polymer cross-linking processes to alter physical properties of materials . Recent literature demonstrates the specific application of compounds featuring the this compound motif in innovative synthetic pathways. For instance, an oxidative intramolecular cyclization strategy of a similar azidoethylphenol structure has been employed as a key step in the efficient total synthesis of demethyl(oxy)aaptamine, a potent anti-dormant mycobacterial agent . This highlights the utility of such azidomethylphenols in constructing complex benzo[de][1,6]-naphthyridine core structures found in biologically active alkaloids . As a small molecule organic azide, this compound is for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should handle this compound with standard safety precautions appropriate for azide compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azidomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-5-6-3-1-2-4-7(6)11/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUIKWUADCUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azidomethyl Phenol and Its Analogues

Classical Synthesis Routes to 2-(Azidomethyl)phenol

Nucleophilic Substitution Approaches (e.g., from Chloromethyl Precursors)

A primary and well-established method for synthesizing this compound involves the nucleophilic substitution of a halide with an azide (B81097) salt. This reaction typically utilizes a 2-(halomethyl)phenol precursor, most commonly 2-(chloromethyl)phenol (B1634175) or 2-(bromomethyl)phenol.

The synthesis of the precursor, 2-(chloromethyl)phenol, can be achieved through the reaction of phenol (B47542) with chloromethane (B1201357) in the presence of a suitable catalyst. ontosight.ai Alternatively, it can be prepared from salicylic (B10762653) alcohol (2-hydroxybenzyl alcohol) by reaction with thionyl chloride in the presence of N,N-dimethylformamide. lookchem.com

The subsequent nucleophilic substitution is generally carried out by reacting the 2-(halomethyl)phenol with an alkali metal azide, such as sodium azide (NaN₃), in a polar aprotic solvent. smolecule.com Dimethylformamide (DMF) is a commonly used solvent for this transformation, which is often conducted at elevated temperatures to facilitate the reaction. smolecule.com The azide ion (N₃⁻) is a potent nucleophile that readily displaces the halide from the benzylic position, leading to the formation of the desired this compound. masterorganicchemistry.com The reaction is efficient and can be scaled for larger preparations, although appropriate safety precautions are necessary due to the potentially explosive nature of azide compounds. smolecule.com

The general scheme for this reaction is as follows:

2-(Chloromethyl)phenol + NaN₃ → this compound + NaCl

This method has been successfully applied to the synthesis of various substituted azidomethylphenols. For instance, the synthesis of diazides, which are molecules containing two azidomethyl groups, has been accomplished via the nucleophilic substitution of the corresponding bis(chloromethyl) compounds with sodium azide in DMF at elevated temperatures. nih.gov

Strategic Incorporations of Azide Functionality at the Ortho-Position

Directly introducing an azide group at the ortho-position of a phenol presents a different synthetic challenge. Recent advancements have led to methods for the direct azidation of phenols. One such method involves reacting a chloroimidazolium chloride with bulky aryl substituents, sodium azide, and a phenol in the presence of a secondary amine. chemistryviews.org This reaction proceeds through an azidoimidazolinium salt intermediate, which then transfers the azide group to the ortho-position of the phenol. chemistryviews.org The choice of solvent is critical in this reaction; protic solvents like methoxyethanol have been found to give optimal results by suppressing the formation of unwanted byproducts. chemistryviews.org

Another strategy for ortho-functionalization involves a photochemical approach. This method utilizes the photoexcitation of aryl azides to generate singlet nitrenes. nih.gov These highly reactive intermediates can undergo a dearomative-rearomative sequence, allowing for the incorporation of an alcohol nucleophile into a seven-membered ring azepine intermediate. nih.gov Subsequent rearomatization leads to the formation of ortho-aminophenol derivatives, which can be precursors to the target azidomethylphenols. nih.gov

Advanced Synthetic Techniques for this compound Derivatives

Electrochemical Synthesis Pathways for Substituted Azidomethylphenols

Electrochemical methods offer a green and efficient alternative for the synthesis of various organic compounds, including those with azide functionalities. beilstein-journals.org These techniques utilize electricity to drive oxidation and reduction reactions, often avoiding the need for harsh reagents and high temperatures. beilstein-journals.org

While direct electrochemical synthesis of this compound is not extensively documented, related electrochemical transformations suggest its feasibility. For example, electrochemical methods have been developed for the synthesis of substituted 5-thiotetrazoles through a three-component reaction involving thiols, isocyanides, and azidotrimethylsilane. nih.gov Additionally, the electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones has been achieved through a dearomative spirocyclization, highlighting the power of electrochemistry in constructing complex molecular architectures. rsc.org The electrochemical synthesis of densely functionalized water-soluble quinones has also been demonstrated on a large scale. rsc.org These examples showcase the potential for developing novel electrochemical routes to substituted azidomethylphenols.

Flow Chemistry Methodologies for Azidomethylphenol Production

Flow chemistry has emerged as a powerful tool for chemical synthesis, offering enhanced safety, better process control, and often higher yields compared to traditional batch methods. europa.eucam.ac.ukyoutube.com The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org

The synthesis of azides is particularly well-suited for flow chemistry due to the hazardous nature of some azide intermediates. europa.eu Flow reactors can safely handle highly exothermic and potentially explosive reactions by providing superior heat transfer and minimizing the volume of reactive material at any given time. europa.eu

A rapid in situ generation of 2-(halomethyl)-5-phenylfuran and subsequent nucleophilic substitution with sodium azide has been successfully demonstrated in a microflow reactor. rsc.orgresearchgate.net This approach suppresses the formation of undesired byproducts that can occur in batch reactions due to the high reactivity of the halomethyl intermediate. rsc.org This methodology could be readily adapted for the continuous production of this compound from 2-(halomethyl)phenol. The process would involve pumping solutions of the precursor and sodium azide through a heated microreactor, where the rapid and controlled reaction would lead to the formation of the desired product. rsc.orgresearchgate.net

Scalability Considerations in the Synthesis of Azidomethylphenol

The scalability of any synthetic method is a crucial factor for its practical application, particularly in industrial settings. For the classical nucleophilic substitution route to this compound, the scalability is generally considered good. smolecule.com The starting materials, such as 2-(chloromethyl)phenol and sodium azide, are readily available, and the reaction conditions are relatively straightforward to implement on a larger scale. However, a primary concern when scaling up the synthesis of azides is safety. smolecule.comsmolecule.com Organic azides can be explosive, especially at elevated temperatures or in the presence of certain metals. Therefore, robust safety protocols, including careful temperature control and the use of appropriate reactor systems, are essential for large-scale production.

Flow chemistry offers significant advantages in terms of scalability and safety for the synthesis of azidomethylphenol. europa.eu The inherent safety features of flow reactors, such as excellent heat and mass transfer, allow for the safe handling of hazardous intermediates and exothermic reactions. europa.eu Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering up" – using multiple reactors in parallel. This avoids the challenges and potential hazards associated with scaling up large batch reactors.

The table below summarizes the key features of the different synthetic methodologies discussed:

Synthetic Methodology Precursors Key Reagents Advantages Challenges/Considerations
Nucleophilic Substitution 2-(Halomethyl)phenolsSodium azideWell-established, good yields, scalable. smolecule.comRequires handling of potentially explosive azides. smolecule.com
Direct Ortho-Azidation PhenolsAzidoimidazolinium saltsDirect functionalization of the phenol ring. chemistryviews.orgRequires specific reagents and conditions. chemistryviews.org
Photochemical Synthesis Aryl azides, Alcohols-Access to "contra-SE Ar" substitution patterns. nih.govMay require specialized photochemical equipment.
Electrochemical Synthesis Varies-Green, mild conditions, high selectivity. beilstein-journals.orgSpecific methods for this compound are still under development.
Flow Chemistry 2-(Halomethyl)phenolsSodium azideEnhanced safety, precise control, easy scalability. europa.eursc.orgRequires investment in flow chemistry equipment.

Reactivity and Mechanistic Investigations of the 2 Azidomethyl Phenol Moiety

Transformations of the Azide (B81097) Functionality

Beyond click chemistry, the azide group in 2-(azidomethyl)phenol can undergo other important transformations.

One of the most common reactions is the reduction of the azide to a primary amine. This can be achieved through various methods, including catalytic hydrogenation or reaction with reducing agents like lithium aluminum hydride (LiAlH₄) or phosphines (Staudinger reaction). smolecule.comnih.gov This transformation is synthetically valuable as it provides a pathway to amino-functionalized phenols.

The azide group can also participate in other cycloaddition reactions and rearrangements, although these are less common than the click reaction. The thermal or photochemical decomposition of azides can lead to the formation of highly reactive nitrenes, which can then undergo a variety of subsequent reactions. mdpi.com In some contexts, the azido (B1232118) group can be displaced. For example, in a biotransformation study with Saccharomyces cerevisiae, the azido group of a related compound, 3-azidomethyl-4-phenyl-3-buten-2-one, was displaced in an SN2′ type reaction. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 1,6-heptadiyne-4-carboxylate
2-(Azidomethyl)arylboronic acid
Azidomethyl-substituted phenyl oxazoles
Lithium aluminum hydride
3-Azidomethyl-4-phenyl-3-buten-2-one

Reduction of the Azido Group to Amine Derivatives

The reduction of the azido group in this compound to its corresponding amine is a fundamental transformation. This reaction opens pathways to a variety of derivatives with applications in medicinal chemistry and materials science. Common methods for this reduction include catalytic hydrogenation and the Staudinger reaction.

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The azide is selectively reduced to an amine without affecting the phenolic hydroxyl group.

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. Subsequent hydrolysis yields the amine and the corresponding phosphine oxide. This method is known for its mild reaction conditions. researchgate.net

The resulting 2-(aminomethyl)phenol (B125469) is a versatile intermediate for further functionalization.

Nitrene Formation and Subsequent Reactivity

Upon thermal or photochemical activation, the azido group of this compound can release nitrogen gas (N₂) to form a highly reactive nitrene intermediate. nih.gov This transient species is electrophilic and can undergo a variety of subsequent reactions. journalajocs.com

Key reactions of the generated nitrene include:

C-H Insertion: The nitrene can insert into C-H bonds, a powerful transformation for the direct functionalization of hydrocarbons. nih.gov

Cycloaddition Reactions: Nitrenes can react with alkenes to form aziridines, three-membered heterocyclic rings that are important structural motifs in many biologically active molecules. nih.govresearchgate.net

Rearrangement Reactions: Aryl nitrenes, in particular, are prone to rearrangement to form ring-expanded products or other isomers. purdue.edu

The specific reaction pathway is often influenced by the reaction conditions, including the presence of catalysts and the nature of the surrounding molecules. researchgate.net

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is also a site of significant reactivity, primarily through its influence on the aromatic ring and its ability to act as a nucleophile.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.commasterorganicchemistry.com This means that electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group onto the aromatic ring, typically at the ortho and para positions. byjus.com

Halogenation: Reaction with halogens, such as bromine in a non-polar solvent, can lead to the formation of monobromophenols. In the presence of bromine water, a tribrominated product is often formed. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions, while common for many aromatic compounds, can be complicated with phenols due to the coordinating ability of the hydroxyl group with the Lewis acid catalyst.

The specific outcome of these reactions can be controlled by the choice of reagents and reaction conditions.

Oxidative Cyclization at the Ortho-Position of Phenols

The ortho-position of the phenolic ring in this compound can participate in oxidative cyclization reactions. These reactions often involve the use of a hypervalent iodine reagent or a metal catalyst to facilitate the intramolecular formation of a new ring. nih.govmdpi.com This strategy is a powerful tool for the synthesis of complex heterocyclic structures. caltech.edu For instance, an intramolecular cyclization can occur between the phenolic oxygen and a suitably positioned side chain, leading to the formation of fused ring systems.

Derivatization Strategies for Analytical Purposes

For analytical purposes, such as in gas chromatography (GC) or high-performance liquid chromatography (HPLC), the derivatization of phenols is often necessary to improve their volatility, thermal stability, or detectability. chromatographyonline.comepa.gov Common derivatization strategies for the phenolic hydroxyl group include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (B98337) ether.

Acylation: Esterification with an acylating agent, such as a perfluoroacyl anhydride, can produce derivatives that are highly responsive in electron-capture detection (ECD) for GC analysis. nih.gov

Alkylation: Conversion to an ether, for example, through reaction with pentafluorobenzyl bromide (PFBBr), can also enhance detectability. epa.gov

These derivatization techniques are crucial for the accurate quantification of phenols in complex matrices. researchgate.net

Metal Complexation and Ligand Chemistry of this compound

The this compound moiety can act as a ligand, coordinating to metal ions through both the phenolic oxygen and the nitrogen atoms of the azide group. The ability of phenols to form complexes with metal ions is well-documented. mdpi.comnih.gov The specific coordination mode will depend on the metal ion, the solvent, and the reaction conditions. The resulting metal complexes can exhibit interesting catalytic or magnetic properties. The study of such complexes is a part of the broader field of metallophenolomics, which investigates the interactions between metal ions and phenolic compounds. mdpi.com

Design and Synthesis of Ligands Incorporating the this compound Scaffold

The design of ligands based on the this compound scaffold leverages the distinct reactivity of its functional groups. The azido group is a particularly powerful tool, enabling the construction of complex, multidentate ligand systems through high-yield coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

One prominent synthetic strategy involves using this compound as a key precursor for creating bis-1,2,3-triazole ligands. In a typical synthesis, this compound is reacted with a molecule containing two alkyne groups, such as methyl 1,6-heptadiyne-4-carboxylate, in the presence of a copper catalyst. rsc.org This reaction efficiently links the phenol-containing units via stable triazole rings, resulting in a multidentate ligand capable of coordinating to metal ions. rsc.org

Another advanced design incorporates the this compound unit into a larger, pre-existing ligand framework to introduce specific functionalities, such as a pendant phenol group. For instance, the ligand L5PhOH was synthesized by reacting 2,4-di-tert-butyl-6-(azidomethyl)phenol with a precursor molecule, mpL4, to create a complex pentaazadentate ligand. rsc.org In this design, the main ligand body forms the primary coordination sphere around a metal ion, while the attached phenol group is positioned in the secondary coordination sphere, where it can influence the metal center's reactivity without being directly bonded to it. rsc.org

The synthesis of the core this compound building block itself can be achieved from precursors like 2-(chloromethyl)phenyl formamide. The process involves a nucleophilic substitution reaction where the chloro group is replaced by an azide group using sodium azide (NaN₃) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Table 1: Synthetic Strategies for Ligands Based on this compound

Ligand TypeSynthetic MethodPrecursorsKey Features
Bis-1,2,3-triazole LigandCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)This compound, methyl 1,6-heptadiyne-4-carboxylateForms multidentate ligands via stable triazole linkages. rsc.org
Pendant Phenol Ligand (L5PhOH)Nucleophilic Substitution/Coupling2,4-di-tert-butyl-6-(azidomethyl)phenol, mpL4Positions a phenol group in the second coordination sphere. rsc.org
Isocyanide Ligand (AziNC)Dehydration of Formamide2-(azidomethyl)phenyl formamideCreates a ligand with an isocyanide donor group for coordination. researchgate.net

Coordination Chemistry with Transition Metals (e.g., Cobalt(II), Copper, Iron(II), Manganese(II))

Copper: Bis-triazole ligands synthesized from this compound have been shown to coordinate with copper. rsc.org Spectroscopic studies, including UV-Vis and EPR, indicate that the coordination capacity of these ligands is significantly improved upon deprotonation of the triazole and phenolate (B1203915) moieties, which can be achieved by adding a base like triethylamine. rsc.org This suggests that the anionic form of the ligand binds more strongly to the copper center.

Iron(II): The sophisticated L5PhOH ligand, which contains a this compound derivative, has been used to synthesize a non-heme Iron(II) complex. rsc.org In this complex, the primary ligand structure provides a pentaazadentate N5 donor set that forms the first coordination sphere around the Fe(II) ion. The phenolic part of the original building block remains as a pendant group, intentionally positioned in the second coordination sphere. rsc.org This arrangement is crucial for its role in modulating the reactivity at the iron center.

Cobalt(II) and Manganese(II): While specific examples of Cobalt(II) or Manganese(II) complexes with ligands derived directly from the simple this compound scaffold are not extensively detailed in the reviewed literature, the general coordination chemistry of these metals with related phenol-based and N,O-donor ligands is well-established. For instance, sterically hindered tetradentate phenol-based N₂O₂ ligands are known to form stable, mononuclear octahedral complexes with Cobalt(II). mdpi.com Similarly, Manganese(II) readily forms complexes with Schiff base ligands containing phenolic oxygen and imine nitrogen donors, typically resulting in stable octahedral geometries. orientjchem.org These examples highlight the strong affinity of Co(II) and Mn(II) for phenolate and nitrogen-based donors, which are key components of ligands built from the this compound scaffold.

Table 2: Coordination of this compound-Derived Ligands with Transition Metals

Metal IonLigand SystemCoordination DetailsResulting Complex
Copper(II)Bis-1,2,3-triazole ligandCoordination via deprotonated triazole and phenolate groups. rsc.orgCopper-ligand complex for electrochemical applications. rsc.org
Iron(II)L5PhOH (pentaazadentate with pendant phenol)Primary coordination via N5 donor set; phenol in the second sphere. rsc.orgNon-heme Fe(II) complex designed for reactivity studies. rsc.org
Cobalt(II)(General) Phenol-based N₂O₂ ligandsTypically forms hexa-coordinate, octahedral complexes. mdpi.comMononuclear mixed-ligand Co(II) complexes. mdpi.com
Manganese(II)(General) Schiff base ligands with N₂O₂ donorsCoordination through phenolic oxygen and imine nitrogen atoms. orientjchem.orgStable, high-spin Mn(II) complexes with near-octahedral geometry. orientjchem.org

Second-Sphere Effects in Metal-Mediated Oxidations Involving Phenolic Groups

The strategic placement of non-coordinating functional groups in the second coordination sphere can profoundly influence the reactivity of a metal center, a principle well-established in metalloenzyme function. nih.gov Research on an Fe(II) complex featuring a ligand derived from 2,4-di-tert-butyl-6-(azidomethyl)phenol provides a compelling case study of this effect. rsc.org

In this system, the pendant phenol group, located in the second sphere, plays a direct and critical role in the activation of hydrogen peroxide (H₂O₂) at the iron center. rsc.org A remarkable switch in the reaction mechanism is observed depending on the concentration of H₂O₂. rsc.org

At high concentrations of H₂O₂, the reaction proceeds through a classical pathway to form a standard Fe(III)-hydroperoxo (FeIIIOOH) species. rsc.org

At low concentrations of H₂O₂, however, the reaction predominantly generates a highly reactive Fe(IV)-oxo (FeIVO) species. rsc.org

The formation of the potent FeIVO oxidant is directly attributed to the presence of the second-sphere phenol group. rsc.org Mechanistic and kinetic studies support a pathway where the phenol acts as a weak acid. It facilitates the heterolytic cleavage of the O–O bond in an Fe(II)/H₂O₂ adduct by protonating the distal oxygen atom. rsc.org This "pull effect," enabled by the hydrogen-bonding network in the second sphere, prevents the homolytic cleavage that would otherwise lead to less specific oxidizing agents. rsc.org

Further evidence for this mechanism includes:

Kinetic Isotope Effect: A H₂O/D₂O normal kinetic isotope effect (KIE) of 1.4 was observed, indicating that the cleavage of an O-H(D) bond (from the phenol) is involved in the rate-determining step of FeIVO formation. rsc.org

Intramolecular Quenching: The generated FeIVO intermediate is observed to decay more rapidly in the presence of the phenol group compared to a control complex lacking it. This suggests a subsequent bimolecular reaction where the FeIVO species of one complex is quenched by reacting with the pendant phenol of a neighboring complex. rsc.org

These findings underscore the power of ligand design incorporating the this compound scaffold to create sophisticated bio-inspired models. By controlling the secondary coordination sphere, it is possible to direct reaction pathways and generate specific, highly reactive intermediates for selective oxidation reactions. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Azidomethyl Phenol and Derivatives

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. nih.gov For 2-(azidomethyl)phenol and its derivatives, a single-crystal X-ray diffraction study would yield crucial structural insights.

Although a specific crystal structure for this compound is not available in the surveyed literature, analysis of related phenolic structures, such as (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol and 2-[(2-(2-hydroxyethylamino) ethylimino) methyl] phenol (B47542), allows for well-founded predictions of its solid-state characteristics. nih.govresearchgate.net

Key Expected Structural Features:

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the phenolic hydroxyl group (-OH) and one of the nitrogen atoms of the azidomethyl group or the benzylic carbon, which would stabilize the molecular conformation. nih.gov Similar O—H⋯N or O—H⋯O interactions are common in ortho-substituted phenols. researchgate.netresearchgate.net

Molecular Geometry: The phenyl ring would be planar, with the azidomethyl group exhibiting a specific torsion angle relative to the ring. The azide (B81097) functional group (N₃) is known to be linear.

A typical crystallographic analysis would provide the following data:

ParameterDescriptionAnticipated Significance for this compound
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.Provides fundamental information about the packing arrangement (e.g., monoclinic, orthorhombic).
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal.Defines the size and shape of the unit cell.
Bond Lengths (Å)The distance between the nuclei of two bonded atoms.Confirms C-C, C-O, C-N, and N-N bond orders and hybridization.
Bond Angles (°)The angle formed between three connected atoms.Reveals the geometry around specific atoms (e.g., sp² carbons of the ring, sp³ benzylic carbon).
Torsion Angles (°)The angle between planes defined by four connected atoms.Describes the conformation of the azidomethyl group relative to the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei. aocs.org For this compound, various NMR techniques provide complementary information.

¹H NMR: The proton NMR spectrum gives information about the number of different proton environments and their connectivity.

Phenolic Proton (-OH): A signal expected in the range of δ 4–7 ppm, often appearing as a broad singlet due to hydrogen bonding and exchange. libretexts.orgdocbrown.info

Aromatic Protons (-C₆H₄-): A complex multiplet pattern between δ 6.7–7.4 ppm is anticipated for the four protons on the substituted benzene (B151609) ring. docbrown.inforsc.org

Methylene (B1212753) Protons (-CH₂-): A sharp singlet is expected for the two equivalent protons of the azidomethyl group, likely appearing around δ 4.0-4.5 ppm, deshielded by the adjacent azide group and aromatic ring. researchgate.net

¹³C NMR: This technique provides information about the carbon skeleton of the molecule.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110–160 ppm). The carbon bearing the hydroxyl group (C-O) would be the most deshielded (highest ppm value), around δ 155-158 ppm. docbrown.infochemicalbook.com The carbon attached to the azidomethyl group would also be clearly identifiable.

Methylene Carbon (-CH₂-): A single peak is expected in the aliphatic region, typically around δ 50–60 ppm.

¹⁵N NMR: Due to the presence of the azide group, ¹⁵N NMR is particularly insightful. The azide moiety contains three chemically distinct nitrogen atoms, which would give rise to three separate signals. nih.govwikipedia.org Based on studies of organic azides, the chemical shifts can be tentatively assigned: znaturforsch.comresearchgate.net

Nα (attached to carbon): The most shielded nitrogen.

Nγ (terminal nitrogen): The next most shielded.

Nβ (central nitrogen): The most deshielded nitrogen.

The large chemical shift dispersion in ¹⁵N NMR makes it an excellent probe for studying the electronic environment of the azide group. nih.gov

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HPhenolic -OH4.0 - 7.0Broad Singlet
¹HAromatic -CH6.7 - 7.4Multiplets
¹HMethylene -CH₂-N₃4.0 - 4.5Singlet
¹³CAromatic C-OH155 - 158-
¹³CAromatic C-H & C-C110 - 140-
¹³CMethylene -CH₂-N₃50 - 60-
¹⁵NAzide (-N₃)Three distinct signals-

Note: ¹⁴N NMR is generally less informative due to the quadrupolar nature of the ¹⁴N nucleus, which results in very broad signals. ¹⁹F NMR would be applicable to fluorinated derivatives of this compound to probe the electronic effects of the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups. researchgate.net

Infrared (IR) Spectroscopy:

O-H Stretch: A very strong and broad absorption band is expected in the region of 3200–3550 cm⁻¹ due to the hydrogen-bonded phenolic hydroxyl group. libretexts.orgdocbrown.info

Aromatic C-H Stretch: Medium to weak bands typically appear just above 3000 cm⁻¹.

Azide (N₃) Asymmetric Stretch: This is a key diagnostic peak for the azide group. It appears as a very strong and sharp absorption band in the range of 2100–2160 cm⁻¹. This peak is often one of the most prominent in the spectrum. rsc.org

Aromatic C=C Stretch: Several medium to strong bands are expected in the 1450–1610 cm⁻¹ region, characteristic of the benzene ring. docbrown.info

C-O Stretch: A strong band for the phenolic C-O bond should appear between 1140 and 1230 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is often weak in Raman, the symmetric vibrations of the aromatic ring and the azide group can be strong. mdpi.com The symmetric azide stretch, which is typically weak or absent in the IR spectrum, may be observable in the Raman spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Phenolic -OHO-H Stretch3200 - 3550Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Azide -N₃Asymmetric Stretch2100 - 2160Strong, Sharp
Aromatic C=CRing Stretch1450 - 1610Medium to Strong
Phenolic C-OC-O Stretch1140 - 1230Strong

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Complexation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the spectrum is dominated by transitions involving the π-electron system of the substituted benzene ring.

The phenol chromophore typically exhibits two primary absorption bands. ru.nldocbrown.info

π → π Transition (Primary Band):* An intense absorption band is expected at a wavelength (λ_max) around 210-230 nm.

π → π Transition (Secondary Band):* A less intense band is expected around 270-285 nm. The presence of the hydroxyl and azidomethyl substituents can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. docbrown.info

Complexation studies can be performed by monitoring changes in the UV-Vis spectrum upon the addition of metal ions or other species. The formation of a complex can perturb the electronic energy levels of the chromophore, leading to a shift in λ_max or a change in molar absorptivity, which can be used to determine binding constants and stoichiometry. researchgate.net

Mass Spectrometry and Elemental Analysis for Compound Characterization

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

For this compound (C₇H₇N₃O), the expected molecular weight is approximately 149.15 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would confirm the elemental composition.

Expected Fragmentation Pathways:

Loss of Dinitrogen: A characteristic fragmentation pathway for organic azides is the facile loss of a neutral nitrogen molecule (N₂, 28 Da). This would lead to a prominent fragment ion at m/z 121.

Fragmentation of the m/z 121 Ion: This intermediate could follow pathways similar to deprotonated ortho-hydroxybenzyl alcohol. nih.gov This might include the loss of a dihydrogen molecule (H₂) to give an ion at m/z 119, or the loss of formaldehyde (B43269) (HCHO) to produce a phenolate-type ion at m/z 91. nih.gov

Alpha-Cleavage: Cleavage of the C-C bond between the ring and the methylene group could also occur.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a pure sample. The experimental percentages should match the theoretical values calculated from the molecular formula C₇H₇N₃O (C: 56.37%, H: 4.73%, N: 28.17%, O: 10.73%).

Advanced Kinetic Studies (e.g., Stopped-Flow Spectrophotometry) for Reaction Intermediates and Rates

Many reactions involving azides or phenols occur on a millisecond to second timescale, making them too fast to monitor with conventional spectroscopic methods. arizona.eduacs.org Stopped-flow spectrophotometry is a powerful technique for studying these rapid kinetics. colorado.edu The method involves the rapid mixing of two reactant solutions and monitoring the subsequent reaction in real-time by measuring changes in absorbance or fluorescence. nih.gov

Applications for this compound:

Cycloaddition Reactions: The kinetics of the Huisgen 1,3-dipolar cycloaddition reaction between this compound and an alkyne could be studied. By monitoring the disappearance of a reactant chromophore or the appearance of the triazole product chromophore, the rate constants (k) for the reaction can be determined. researchgate.net

Complexation Kinetics: The rate of complex formation between this compound and a metal ion can be measured. The change in absorbance as the complex forms allows for the determination of association and dissociation rate constants.

Detection of Reaction Intermediates: Stopped-flow allows for the observation of transient intermediates that may form and decay rapidly during a reaction. colorado.educam.ac.uk For example, in the reaction of the azide group, a short-lived intermediate might be detectable by its unique absorption spectrum before it converts to the final product. dtic.mil

By analyzing the kinetic data obtained from stopped-flow experiments, detailed reaction mechanisms, rate laws, and activation energies can be elucidated, providing a dynamic picture of the compound's reactivity. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Azidomethyl Phenol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. It is widely applied to predict the properties of phenolic compounds due to its balance of accuracy and computational cost.

Geometric and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2-(Azidomethyl)phenol through a process called geometry optimization. Using functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), researchers can predict key geometric parameters. aksaray.edu.trnih.gov These theoretical values, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. The optimized geometry is the foundation for all further computational analysis.

For instance, calculations would reveal the precise orientation of the azidomethyl group relative to the phenol (B47542) ring and the hydroxyl group. The electronic structure analysis provides information on how electrons are distributed within the molecule, which is fundamental to understanding its stability and reactivity.

Table 1: Representative Calculated Geometric Parameters for this compound (Note: These values are illustrative examples based on DFT calculations for similar phenolic structures.)

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC-O (hydroxyl)~1.36 Å
Bond LengthO-H (hydroxyl)~0.97 Å
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
Bond LengthC-CH₂~1.51 Å
Bond LengthCH₂-N₃~1.48 Å
Bond AngleC-O-H~109°
Dihedral AngleC-C-C-H (ring planarity)~0°
Dihedral AngleC-C-CH₂-NVariable (Defines Conformation)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that a molecule is more polarizable and has a higher chemical reactivity. nih.gov DFT calculations provide precise energies for these orbitals.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, while the LUMO may have significant contributions from the aromatic ring and the azido (B1232118) group.

Table 2: Representative Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative examples based on DFT calculations for substituted phenols.)

ParameterCalculated Value (eV)Implication
EHOMO~ -6.0 eVElectron-donating ability
ELUMO~ -1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 4.5 eVChemical reactivity and stability

Electrostatic Potential and Charge Distribution Analysis (e.g., Mulliken Charges)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the most negative potential is expected around the phenolic oxygen and the terminal nitrogen atoms of the azide (B81097) group, indicating these are likely sites for interaction with electrophiles.

To quantify the charge distribution, methods like Mulliken population analysis are used to assign partial atomic charges. These charges offer insight into the electrostatic nature of the molecule and can help explain intermolecular interactions. researchgate.net

Table 3: Representative Mulliken Atomic Charges for Key Atoms in this compound (Note: These values are illustrative and depend on the specific computational method.)

AtomCalculated Charge (e)
O (hydroxyl)-0.65
H (hydroxyl)+0.45
C (attached to O)+0.20
N (central, azide)+0.50
N (terminal, azide)-0.40

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations can accurately predict various spectroscopic properties. For instance, by calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum that helps in the assignment of experimental spectral bands. aksaray.edu.trnih.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Visible spectra. semanticscholar.org

The presence of the flexible azidomethyl side chain introduces conformational complexity. The rotation around the C(ring)–CH₂ and CH₂–N₃ bonds can lead to several stable conformers (rotational isomers). Computational studies can map the potential energy surface to identify these low-energy conformers and calculate their relative stabilities. Studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have demonstrated that the azidomethyl group can be a source of conformational polymorphism, where different conformers are present in the solid state. nih.gov Understanding the conformational landscape is crucial as different conformers may exhibit different chemical and physical properties.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. usda.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy barrier between reactants and the transition state) provides critical information about the reaction kinetics.

For this compound, computational studies could elucidate mechanisms for:

Synthesis: Modeling the reaction between 2-hydroxybenzyl alcohol (or a derivative) and an azide source to understand the most favorable pathway.

Decomposition: Investigating the thermal or photochemical decomposition of the azide group, a common reaction for azides.

Oxidation: Modeling the reaction with oxidants to understand how the phenol ring reacts and what products are formed, which is a common focus in studies of phenolic compounds. nih.gov

Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone. mit.edursc.org

Theoretical Prediction of Physicochemical Parameters (e.g., pKa, LogP)

Computational methods are increasingly used to predict key physicochemical properties that govern a molecule's behavior in different environments.

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For phenols, the pKa of the hydroxyl group is a critical parameter. Accurate computational prediction of pKa in solution is challenging but can be achieved using thermodynamic cycles combined with DFT calculations and a continuum solvation model (like PCM or SMD). mdpi.comresearchgate.netnih.govtorvergata.it Often, including a few explicit water molecules in the calculation (a cluster-continuum model) significantly improves the accuracy of the prediction for phenolic compounds. wayne.edu

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is vital for predicting its behavior in biological systems. While not as commonly calculated from first principles as pKa, various computational models and algorithms exist to estimate LogP based on the molecular structure.

Table 4: Predicted Physicochemical Parameters for this compound (Note: These values are estimates based on established computational protocols for phenols.)

ParameterPredicted ValueMethodology
pKa (aqueous)~9.8DFT (B3LYP/6-311++G(d,p)) with SMD/PCM Solvation Model
LogP~2.0Fragment-based or property-based computational models

Molecular Docking and Ligand-Receptor Interaction Modeling (Computational Perspective)

Computational and theoretical chemistry studies, particularly molecular docking and ligand-receptor interaction modeling, provide crucial insights into the potential biochemical interactions of this compound. In the absence of direct molecular docking studies for this compound, analysis of structurally related phenolic compounds and molecules containing the azido moiety can elucidate its probable binding modes and interactions with various biological targets. These computational approaches are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a receptor, thereby guiding further experimental research.

Molecular docking simulations are powerful tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves sampling the conformational space of the ligand within the binding site of the protein and scoring these conformations based on a defined scoring function, which estimates the binding affinity.

Interaction with Bacterial Proteins:

Phenolic compounds are known for their antimicrobial properties, and molecular docking studies have been employed to understand their mechanisms of action. Key bacterial protein targets for phenolic compounds include DNA gyrase and tyrosyl-tRNA synthetase.

A molecular docking study of various phytochemicals against the DNA gyrase of both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria revealed that phenolic compounds like diospyrin showed strong binding affinities. visionpublisher.info The interactions were stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues in the ATP-binding pocket of the GyrB subunit.

The following table summarizes representative binding affinities of various phenolic compounds against bacterial DNA gyrase, which can serve as a predictive model for this compound.

CompoundTarget OrganismTarget ProteinBinding Affinity (kcal/mol)Interacting Residues (Predicted)
DiospyrinE. coliDNA Gyrase-8.7Not specified
DiospyrinS. aureusDNA Gyrase-9.1Not specified
Ciprofloxacin (control)E. coliDNA Gyrase-Not specified
Ciprofloxacin (control)S. aureusDNA Gyrase-Not specified

Interaction with Human Proteins:

The interaction of phenolic compounds with human proteins, such as human serum albumin (HSA), is another area of interest in computational studies. HSA is the most abundant protein in human blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances. The binding of phenolic compounds to HSA can affect their bioavailability and distribution.

Computational docking studies have shown that flavonoids and phenolic acids bind to the major drug-binding sites of HSA, primarily through hydrophobic interactions and hydrogen bonds. nih.govnih.gov The binding affinity is influenced by the number and position of hydroxyl groups and other substituents on the phenol ring. nih.gov For this compound, the phenol moiety would be the primary anchor for binding to HSA, while the azidomethyl group would likely modulate the binding affinity and specificity.

The table below presents the binding affinities of some phenolic compounds with human serum albumin, offering a comparative perspective for this compound.

CompoundBinding Site on HSABinding Affinity (kcal/mol)Key Interactions
QuercetinSudlow's Site I-8.5Hydrogen bonds, Hydrophobic interactions
ResveratrolSudlow's Site I-7.9Hydrogen bonds, Hydrophobic interactions
Caffeic AcidSudlow's Site II-6.8Hydrogen bonds, van der Waals forces
Ferulic AcidSudlow's Site II-7.2Hydrogen bonds, van der Waals forces

The azido group, present in this compound, is a versatile functional group known for its ability to participate in various chemical reactions, including "click chemistry." From a computational perspective, the azido group can act as a hydrogen bond acceptor and its presence can introduce specific steric and electronic effects that influence ligand-receptor interactions. While specific docking studies for azidomethyl-phenols are scarce, studies on other aza compounds provide insights into their binding behaviors. nih.gov

Applications in Advanced Organic and Inorganic Synthesis

Precursors for Heterocycle Synthesis

2-(Azidomethyl)phenol and its derivatives are valuable precursors for the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles. The azidomethyl group is a key functionality that can participate in various cycloaddition and cyclization reactions.

Triazoles: The most prominent application of organic azides is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. acs.orgnih.gov This reaction, often catalyzed by copper(I) (CuAAC or "click chemistry"), is highly efficient and regioselective, affording 1,4-disubstituted triazoles. The reaction of this compound with terminal alkynes in the presence of a copper catalyst would yield 1-( (2-hydroxyphenyl)methyl)-1H-1,2,3-triazoles. This approach allows for the introduction of a wide range of substituents on the triazole ring, depending on the alkyne used.

Quinolines: While direct synthesis of quinolines from this compound is not extensively documented, the phenolic and azidomethyl moieties can be strategically utilized in multi-step synthetic routes. For instance, the hydroxyl group can direct ortho-lithiation or electrophilic substitution to introduce functionalities that can subsequently participate in quinoline-forming cyclization reactions, such as the Friedländer or Skraup syntheses. mdpi.comsci-hub.seresearchgate.net The azide (B81097) can be reduced to an amine, which can then be acylated and cyclized to form a quinoline (B57606) ring.

Pyrazolo[4,3-c]pyridines: The synthesis of substituted pyrazolo[4,3-c]pyridines can be achieved from precursors containing an azidomethyl group. mdpi.com For example, an iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles leads to the formation of the pyrazolo[4,3-c]pyridine core. mdpi.com This suggests that a similar strategy starting from a suitably functionalized pyrazole (B372694) bearing a this compound moiety could be envisioned for the synthesis of novel pyrazolo[4,3-c]pyridine derivatives.

Coumarins: The synthesis of coumarins often involves the condensation of phenols with β-ketoesters (Pechmann condensation) or other suitable three-carbon synthons. nih.govorganic-chemistry.orgarkat-usa.orgwikipedia.org The phenolic hydroxyl group of this compound can readily participate in such reactions. For example, condensation with ethyl acetoacetate (B1235776) under acidic conditions would yield a 4-methylcoumarin (B1582148) derivative bearing an azidomethyl group at the 8-position. This azidomethyl-functionalized coumarin (B35378) can then be used for further derivatization through click chemistry.

HeterocycleGeneral Synthetic StrategyKey Reaction of this compound Moiety
TriazolesHuisgen 1,3-dipolar cycloaddition with alkynes acs.orgnih.govAzide group participation in cycloaddition
QuinolinesMulti-step synthesis involving functionalization and cyclization (e.g., Friedländer, Skraup) mdpi.comsci-hub.seresearchgate.netHydroxyl group for directing substitution, azide as a masked amine
Pyrazolo[4,3-c]pyridinesElectrophilic cyclization of precursors with an azidomethyl group mdpi.comAzide group participation in cyclization
CoumarinsPechmann condensation with β-ketoesters nih.govorganic-chemistry.orgarkat-usa.orgwikipedia.orgPhenolic hydroxyl group participation in condensation

Building Blocks for Complex Molecular Architectures

The term "building block" in chemistry refers to a molecule or a molecular fragment that can be readily incorporated into a larger, more complex structure. rsc.orgmdpi.comnih.gov this compound serves as an excellent building block due to its pre-installed functionalities that allow for sequential and orthogonal chemical transformations.

The phenolic hydroxyl group can be used as a handle for ether or ester formation, or as a directing group in aromatic substitution reactions. The azidomethyl group, as mentioned, is a versatile precursor for triazoles via click chemistry, or it can be reduced to a primary amine for amide bond formation, imine condensation, or other nucleophilic reactions. This dual functionality allows for the construction of complex molecular architectures with precise control over the placement of different structural motifs. For example, the phenolic hydroxyl could be linked to a polymer support, and the azide could be used to attach a fluorescent dye or a bioactive peptide via click chemistry.

Synthetic Strategies for Incorporating Phenolic Azidomethyl Units into Bioactive Scaffolds (Chemical Biology Context)

In chemical biology, small molecules are used as tools to study and manipulate biological systems. nih.govmdpi.com The incorporation of specific chemical motifs into bioactive scaffolds can be used to create chemical probes for target identification, to develop new therapeutic agents, or to study drug-target interactions. The phenolic azidomethyl unit is a valuable synthon in this context.

One common strategy is to append the this compound moiety to a known bioactive molecule. This can be achieved by forming an ether or ester linkage through the phenolic hydroxyl group. The resulting molecule, now equipped with a "clickable" azide handle, can be used in various bio-orthogonal ligation reactions. For instance, it can be attached to a fluorescent reporter molecule to visualize its localization within a cell, or to an affinity tag for pull-down experiments to identify its binding partners.

Another approach involves using this compound as a starting material for the synthesis of a library of compounds. By reacting the azide with a diverse set of alkynes via click chemistry, a large number of structurally related compounds can be rapidly generated. This library can then be screened for biological activity to identify new lead compounds. The phenolic hydroxyl group can also be modified to further increase the diversity of the library.

Synthesis of Novel Ligand Systems for Catalysis and Coordination Chemistry

The development of new ligand systems is crucial for advancing the fields of catalysis and coordination chemistry. libretexts.orgmsu.edu Ligands play a key role in modulating the electronic and steric properties of a metal center, thereby influencing the reactivity and selectivity of a catalyst. The this compound framework offers several features that make it an attractive scaffold for ligand design.

The phenolic hydroxyl group is a classic coordinating group for a wide range of metal ions. The ortho-azidomethyl group can be transformed into various other coordinating moieties. For example, as previously noted, reduction of the azide yields a primary amine, which can then be further functionalized to create multidentate ligands. Reaction of the amine with aldehydes or ketones would produce Schiff base ligands. The nitrogen atom of a triazole ring formed via click chemistry can also act as a coordinating site.

By combining the coordinating ability of the phenolic oxygen with that of the functional group derived from the azide, a variety of bidentate or tridentate ligands can be synthesized. These ligands can then be complexed with various transition metals to generate new catalysts for a range of organic transformations, or to create novel coordination complexes with interesting magnetic or optical properties.

Functional GroupPotential Coordinating Atom(s)Example Ligand Type
Phenolic HydroxylOxygenPhenoxide
Amine (from azide reduction)NitrogenAmino-phenol
Schiff Base (from amine)Nitrogen, OxygenSalen-type precursors
Triazole (from azide)NitrogenTriazolyl-phenol

Applications in Materials Science and Engineering

Polymer Chemistry and Material Functionalization

The dual functionality of 2-(azidomethyl)phenol allows for its use in several aspects of polymer chemistry, from creating robust networks to fine-tuning material properties.

Azide-containing compounds are recognized for their utility as cross-linking agents. mdpi.com The cross-linking process is typically initiated by heat, which causes the azide (B81097) group to decompose, releasing nitrogen gas and generating a highly reactive nitrene intermediate. mdpi.comresearchgate.net This nitrene can then undergo various insertion or addition reactions with adjacent polymer chains, forming stable covalent bonds and creating a three-dimensional polymer network. nih.gov

The introduction of this compound into a polymer matrix could serve as a latent thermal cross-linking site. Upon heating to a sufficient temperature (often around 200 °C for azide decomposition), the azidomethyl group would initiate the cross-linking process, transforming a thermoplastic material into a thermoset with enhanced mechanical and thermal properties. mdpi.com This mechanism is utilized in materials like polymers of intrinsic microporosity (PIMs), where azide-modified polymers are thermally treated to form mechanically stable networks. mdpi.comresearchgate.net The resulting cross-linked structure typically exhibits improved solvent resistance and thermal stability. nih.gov

Table 1: General Effects of Azide-Based Cross-linking on Polymer Properties

Property Change upon Cross-linking Rationale
Mechanical Strength Increased Formation of a 3D network restricts chain mobility. nih.gov
Solvent Resistance Improved Covalent network prevents polymer chains from being dissolved. nih.gov
Thermal Stability Enhanced Increased energy required to break down the interconnected network. nih.gov

| Ductility | Decreased | Restricted chain movement leads to more brittle behavior. wikipedia.org |

This table presents generalized data on the effects of cross-linking on polymers.

The stability of polymeric materials, particularly under thermal stress, is a critical factor in their application. The incorporation of phenolic structures into a polymer backbone can significantly influence its thermal degradation behavior. kpi.ua Polybenzoxazines, which have a phenolic-like structure, demonstrate that the type of phenol (B47542) used affects properties like char yield. kpi.ua Phenolic resins, in general, are known for their thermal stability, which is attributed to the high concentration of aromatic groups and a high cross-link density. dtic.mil

By incorporating this compound, it is possible to modulate a polymer's performance in two ways. First, the phenolic moiety itself can contribute to the inherent thermal stability of the polymer backbone. mst.edu Second, and more significantly, its function as a cross-linking agent can greatly enhance thermal stability. nih.gov The formation of a cross-linked network restricts the movement of polymer chains and increases the energy required for thermal decomposition. nih.govcranfield.ac.uk The degradation of cross-linked polymers is more complex, often proceeding through mechanisms like Mannich base cleavage in polybenzoxazines, with the stability being influenced by the complexity of the polymer structure. kpi.ua Studies on other polymers have also shown that cross-linking enhances resistance to thermal degradation. nih.gov

The functionalization of commodity polymers is a key strategy for developing advanced materials. Poly(ethylene glycol) (PEG) and polysulfone are two such polymers that are often modified to impart specific properties.

Azido-functionalized PEG derivatives are widely used in bioconjugation and drug delivery, primarily due to the ability of the azide group to participate in "click" chemistry, such as the copper-catalyzed alkyne-azide cycloaddition. nih.govresearchgate.netnih.gov A common synthetic route involves converting the terminal hydroxyl groups of PEG to a leaving group (like a mesylate or tosylate) and subsequent nucleophilic substitution with sodium azide. mdpi.comnih.gov this compound could be incorporated into PEG-based structures, for example, by reacting its phenolic hydroxyl group with a suitable functional group on the PEG chain, thereby introducing the reactive azidomethyl group for further cross-linking or modification.

Similarly, the chemical modification of polysulfone is an active area of research to improve its properties for applications like membranes. scispace.comrsc.org Methods have been developed to introduce functional groups, including primary amines, onto the polysulfone backbone. researchgate.net One such method involves the lithiation of the polymer, followed by reaction with tosyl azide to form an azide intermediate, which is then reduced to an amine. researchgate.net This demonstrates that azide functionalities can be incorporated into the polysulfone structure. The use of this compound could offer an alternative route for functionalization, potentially by grafting it onto the polymer backbone.

Fluorinated polymers are valued for their unique properties, including thermal stability and chemical resistance. The synthesis of fluorinated materials often involves the use of specialized building blocks. researchgate.netscispace.com Perfluorophenyl azides (PFPAs), for instance, are used as versatile coupling agents in materials science. acs.orgnih.gov These molecules have a fluorinated aromatic ring and an azide group, allowing them to covalently link different organic and inorganic entities upon thermal or photochemical activation. acs.orgnih.gov

While direct synthesis of fluorinated networks using this compound is not documented, its structure suggests potential utility in this area. It could be used as a non-fluorinated cross-linker in a matrix of fluorinated polymers. Alternatively, the phenolic hydroxyl group could be reacted with a fluorinated compound to create a new monomer or functionalizing agent that combines the cross-linking capability of the azide with the properties imparted by the fluorine atoms. The synthesis of fluorinated azides is an established field, providing pathways to create a variety of reactive fluorinated building blocks that could potentially be combined with a compound like this compound. researchgate.netscispace.comsigmaaldrich.com

Development of Specialized Materials with Functional Properties

Beyond general polymer modification, the specific chemical nature of the azido (B1232118) group makes this compound a candidate for use in highly specialized materials where high energy content is a desirable property.

In the field of energetic materials, there is a continuous effort to replace inert components with energetic ones to enhance performance. at.uamdpi.com Organic azido compounds are of significant interest for this purpose. researchgate.net The azide group (-N₃) is an "explosophore" with a high positive heat of formation, which releases a significant amount of energy and nitrogen gas upon decomposition. at.uaacgpubs.org This makes azide-containing molecules suitable for use as energetic binders and plasticizers in propellants and explosives. researchgate.net

Azido Plasticizers: Energetic plasticizers are high-boiling organic liquids added to energetic formulations to improve their processability and mechanical properties, such as lowering the glass transition temperature of the binder, without decreasing the total energy content. researchgate.netgoogle.com Various azido esters and other organic azides have been synthesized and evaluated as energetic plasticizers. researchgate.net They are often compatible with energetic binders like GAP. researchgate.net Compounds like 2,2-bis(azidomethyl)propane-1,3-diol have been used as precursors for energetic plasticizers. researchgate.net The molecular structure of this compound, containing an energetic azido group, aligns with the characteristics sought in energetic plasticizers.

Table 2: Comparison of Representative Energetic Binder Moieties

Binder/Moiety Type Energetic Group Key Features Representative Polymer
Azido Polymer -CH₂N₃ High positive heat of formation, gas generation. acgpubs.org Glycidyl Azide Polymer (GAP) acgpubs.org
Azido Oxetane -CH₂N₃ Higher azide content than GAP. nih.gov Poly(BAMO) nih.gov
Nitramine Polymer -N-NO₂ High density and oxygen balance. PolyNIMMO researchgate.net

This table provides a comparative overview of different types of energetic functionalities used in polymer binders.

Materials for Organic Electronic Devices (e.g., Solar Cells, LEDs, OFETs)

There is currently no available research in scientific literature detailing the application of this compound in the development of materials for organic electronic devices. While phenols and their derivatives are a broad class of compounds investigated for their electronic properties, the specific utility of this compound in organic solar cells, light-emitting diodes (LEDs), or organic field-effect transistors (OFETs) has not been reported. The unique combination of the phenol group and the azidomethyl substituent could theoretically offer interesting properties for materials science, such as potential for cross-linking or surface modification; however, these possibilities have not been experimentally validated or explored in the context of organic electronics.

Electrochemistry and Sensor Applications

Similarly, the application of this compound in the realm of electrochemistry and sensor development appears to be an unexplored area of research.

Electrochemical Aptasensors Development

A thorough review of the literature reveals no instances of this compound being utilized in the development of electrochemical aptasensors. The construction of aptasensors often involves the immobilization of aptamers onto an electrode surface, a process that can be facilitated by various functional groups. While the azido group in this compound could potentially be used for "click" chemistry reactions to attach biomolecules to surfaces, there are no published studies that have employed this specific compound for such purposes in the context of electrochemical aptasensor design. The research community has focused on other molecules and nanomaterials for the fabrication of these sensitive and selective biosensors.

Investigation of Electrochemical Properties of Derivatives

The electrochemical properties of derivatives of this compound have not been a subject of investigation in the available scientific literature. The electrochemical behavior of a molecule is critically dependent on its structure, including the nature and position of its functional groups. While the electrochemistry of phenol and many of its derivatives is well-documented, the influence of the azidomethyl group at the ortho position on the redox characteristics of the phenol ring in this compound has not been specifically studied or reported. Consequently, there is no data available on the electrochemical properties of any compounds derived from this compound.

Applications in Chemical Biology and Bioorthogonal Technologies

Bioorthogonal Labeling Strategies for Biomolecules

The azide (B81097) group is one of the most widely used bioorthogonal reporters in the modification of biological systems. mdpi.com Its small size, stability, and unique reactivity make it an ideal chemical handle for labeling diverse biomolecules, including glycans, proteins, lipids, and nucleic acids. nih.govmdpi.comnih.gov 2-(Azidomethyl)phenol can serve as a reagent in these labeling strategies, primarily through two well-established azide-based bioorthogonal reactions: the Staudinger Ligation and Azide-Alkyne Cycloadditions.

Staudinger Ligation : This reaction occurs between an azide and a triarylphosphine, such as one functionalized with an ester group, to form a stable amide bond under physiological conditions. mdpi.comnih.gov It was one of the first bioorthogonal reactions developed and has been used for labeling cell surface glycans and for in vivo applications. mdpi.comnih.gov The reaction is highly selective and biocompatible, though it is known to have relatively slow kinetics. nih.gov

Azide-Alkyne Cycloaddition : This is a [3+2] cycloaddition reaction that forms a stable triazole ring. mdpi.comnih.gov There are two main versions used in biological contexts:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" reaction is extremely efficient and regiospecific, but the required copper catalyst can be toxic to living systems, often limiting its application to in vitro or cell lysate studies. mdpi.comresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the toxicity of copper, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide. nih.govresearchgate.net This copper-free click reaction is well-suited for labeling biomolecules in living cells and organisms due to its biocompatibility and sufficiently rapid kinetics. nih.govresearchgate.net

In a typical two-step labeling strategy, a biomolecule of interest is first metabolically or enzymatically tagged with an azide-containing precursor. Then, a probe molecule containing a complementary reactive group (a phosphine (B1218219) for Staudinger Ligation or an alkyne for cycloaddition) and a reporter tag (like a fluorophore) is introduced. The bioorthogonal reaction then covalently attaches the reporter to the biomolecule, allowing for its visualization or isolation. mdpi.com

Reaction Reactants Key Features Biological Compatibility
Staudinger LigationAzide + TriarylphosphineForms amide bond; No catalyst needed; Slow kinetics. mdpi.comnih.govHigh; suitable for in vivo applications. mdpi.com
CuAACAzide + Terminal AlkyneForms triazole ring; Highly efficient; Requires copper catalyst. nih.govLimited in live cells due to copper toxicity. mdpi.com
SPAACAzide + Strained Alkyne (e.g., Cyclooctyne)Forms triazole ring; Copper-free; Fast kinetics. nih.govHigh; widely used for live-cell imaging. nih.govresearchgate.net

Probes for Cellular Imaging and Tracking Methodologies

The azide functionality of this compound makes it a key component in the synthesis of probes for cellular imaging. By using bioorthogonal reactions like SPAAC, the azide can be used to "click" a fluorescent dye onto a target biomolecule that has been metabolically labeled with a cyclooctyne. nih.gov This allows for the precise visualization of the biomolecule's location and dynamics within a living cell. nih.gov

The development of fluorogenic probes, which are initially non-fluorescent and become fluorescent upon reaction with their target, is a significant advancement in reducing background noise in cellular imaging. nih.gov While not inherently a fluorophore, the this compound scaffold could be incorporated into the design of such probes. The phenol (B47542) group, in particular, is a common structural element in many fluorescent dyes, and its electronic properties can be modulated to create "turn-on" fluorescence upon a specific chemical reaction or change in the microenvironment, such as pH. researchgate.net

Strategies for improving cellular imaging include:

Targeting Specific Organelles : Probes can be chemically modified to accumulate in specific subcellular compartments, such as the mitochondria, by attaching targeting moieties like the triphenylphosphonium (TPP+) cation. nih.gov

Reducing Cytotoxicity : An ideal probe should have low cytotoxicity and not perturb the normal functions of the cell. nih.govnih.gov

High Signal-to-Noise Ratio : Utilizing probes that are only fluorescent after reacting with the target biomolecule minimizes background signal from unreacted probes. nih.gov

The ability to track biomolecules provides critical insights into cellular processes. Quantum dots (Qdots) conjugated with molecules that can react with bioorthogonal handles are powerful tools for single-particle tracking, enabling the study of molecular dynamics with nanometer spatial resolution. nih.gov

Mechanistic Biochemical Studies (e.g., Enzyme Activity Modulation)

Phenolic compounds are known to interact with and modulate the activity of various enzymes. mdpi.com For instance, phenol itself has been shown to inhibit the activity of cytochrome P450 enzymes. nih.gov This property can be exploited in mechanistic studies. A molecule like this compound offers the ability to not only potentially interact with an enzyme's active site via its phenol group but also to be covalently linked to the enzyme or nearby proteins if a suitable reactive partner is present.

The azide group provides a handle for activity-based protein profiling (ABPP), a powerful strategy to study enzyme function directly in complex biological systems. researchgate.net In a typical ABPP experiment, a reactive probe is designed to bind to the active site of a specific class of enzymes. By incorporating an azide into this probe, researchers can use click chemistry to attach a reporter tag (like biotin for affinity purification or a fluorophore for imaging) after the probe has labeled its target enzyme. researchgate.net This allows for the identification and enrichment of active enzymes from a proteome.

The phenol moiety of this compound could serve as a recognition element, directing the molecule to certain enzyme families (e.g., peroxidases or phosphatases that process phenolic substrates), while the azide allows for subsequent detection and analysis. google.com

Development of Molecular Tools for Biological Systems Research

The dual functionality of this compound makes it a versatile building block for creating sophisticated molecular tools to probe biological systems. nih.gov Chemical biology relies on the development of such tools to perturb and analyze biological processes with high precision. nih.govnih.gov

Examples of molecular tools that could be developed using an azidophenol scaffold include:

Photoaffinity Probes : The phenol group can be modified into a more complex structure containing a photo-reactive group. Upon photoactivation, such a probe would covalently crosslink to nearby interacting proteins, which could then be identified using the azide handle for pull-down and mass spectrometry analysis.

Bifunctional Linkers : The azide allows for conjugation to one biomolecule via bioorthogonal chemistry, while the phenol group can be chemically modified to attach to a second molecule, creating a tool for inducing protein proximity or tethering a drug to a specific target.

Components of Biosensors : The phenol group is part of the structure of many indicators, for example, for pH or reactive oxygen species. researchgate.netnih.gov Integrating an azide handle into such a sensor would allow it to be anchored to specific proteins or cellular locations, enabling targeted measurements within a live cell.

The ability to construct complex molecular architectures through modular approaches like click chemistry is a cornerstone of modern chemical biology, allowing for the systematic engineering of tools to dissect and control cellular pathways. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms in 2 Azidomethyl Phenol Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of 2-(azidomethyl)phenol and its derivatives will likely focus on moving beyond traditional methods to embrace greener and more sustainable alternatives.

Common synthetic approaches often rely on the nucleophilic substitution of a corresponding halomethylphenol, such as 2-(chloromethyl)phenol (B1634175) or 2-(bromomethyl)phenol, using sodium azide (B81097) in a polar aprotic solvent. While effective, these methods can involve hazardous reagents and solvents. The future direction points towards the adoption of green chemistry principles to minimize environmental impact. monash.edu

Key areas of exploration include:

Continuous Flow Synthesis: This technique offers improved safety, efficiency, and scalability for the synthesis of azidomethyl compounds. By utilizing packed-bed reactors with azide exchange resins, continuous flow processes can enhance reaction control and reduce the risks associated with handling azides.

Aqueous Micellar Catalysis: Performing reactions in water using surfactants to form micelles can vastly reduce the reliance on organic solvents. nih.gov This approach has been successfully applied to complex syntheses, improving yields and catalyst loading while significantly lowering the environmental footprint. nih.gov

Biocatalysis: The use of enzymes to catalyze chemical reactions represents a highly sustainable method. mdpi.com Biocatalysis offers high selectivity under mild conditions, often in aqueous media, and eliminates the risk of contamination with trace metals from traditional catalysts. mdpi.com

Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent or by mechanical grinding can drastically reduce waste. mdpi.com These techniques are gaining traction for their efficiency and minimal environmental impact. mdpi.com

MethodologyCore PrinciplePotential Advantages for this compound Synthesis
Continuous Flow Reactions are performed in a continuously flowing stream rather than a batch.Enhanced safety, improved heat and mass transfer, scalability, automation. mdpi.com
Aqueous Micellar Catalysis Utilizes surfactant micelles in water to create a reaction environment.Reduces organic solvent use, improves yields, allows for catalyst recycling. nih.gov
Biocatalysis Employs enzymes or whole cells to catalyze reactions.High selectivity, mild reaction conditions, biodegradable catalysts, aqueous media. mdpi.com
Mechanochemistry Uses mechanical force (e.g., grinding) to induce chemical reactions.Solvent-free, high efficiency, access to different reaction pathways. mdpi.com

Discovery of Unprecedented Reactivity Pathways

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. While the azide is well-known for its participation in click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), its full reactive potential is yet to be unlocked.

Future research will likely delve into:

Photolytic and Thermolytic Reactions: The azide group can release dinitrogen gas (N₂) upon thermal or photochemical activation, generating a highly reactive nitrene intermediate. mdpi.com This nitrene can undergo various subsequent reactions, such as C-H insertion or ring expansion, leading to complex molecular architectures.

Named Reactions Beyond Click Chemistry: The azide functionality is a key participant in several powerful transformations, including the Staudinger reduction (conversion to an amine), the aza-Wittig reaction (formation of imines), and the Curtius rearrangement (conversion to an isocyanate). mdpi.com Exploring these pathways with this compound substrates could yield novel building blocks for pharmaceuticals and materials.

Divergent Pathways: The interplay between the phenol (B47542) and azide groups could lead to divergent reaction outcomes based on the choice of reagents and conditions. For instance, reactions with arynes can be directed towards either o-arylation of the phenol or the formation of complex helicenes depending on the base employed, demonstrating how subtle changes can switch reaction pathways. rsc.org

Catalytic C-H Functionalization: The direct functionalization of the Csp²–H bonds on the phenolic ring is a powerful, atom-economical strategy for increasing molecular complexity. rsc.orgnih.gov Developing new catalytic systems to selectively functionalize the aromatic ring of this compound without disturbing the azide group is a significant area for future investigation.

Advancements in Material Design and Functionalization through Azidomethylphenols

The unique properties of this compound make it an excellent candidate for the development of advanced functional materials. The azide group serves as a versatile handle for cross-linking or surface modification, while the phenol group can impart specific properties or serve as another point for chemical attachment.

Emerging trends in this area include:

Functional Polymers: this compound can be incorporated into polymer chains either as a monomer or as a post-polymerization modification agent. The azide side-chains can then be used for cross-linking, creating stable polymer networks with enhanced thermal and mechanical properties. mdpi.com This is particularly relevant for creating energetic binders and thermoplastic elastomers. mdpi.com

Surface Modification and Bioconjugation: The bioorthogonal nature of the azide group is highly advantageous for functionalizing surfaces and biomolecules. Azide-modified surfaces can be used to immobilize proteins, nucleic acids, or other molecules via click chemistry, creating platforms for biosensors or biocompatible materials.

Nanoporous Materials: Azide-functionalized building blocks can be used to construct stable, metal-free nanoporous polymers. mdpi.com These materials can be postsynthetically modified and are promising for applications in biotechnology and catalysis due to their high biocompatibility and stability. mdpi.com

Advanced Polymer Architectures: Multicomponent reactions, which use three or more reactants to form a complex product, are gaining traction in polymer synthesis. mdpi.com Exploring such reactions with this compound could lead to the creation of polymers with highly complex and tailored functional motifs. mdpi.com

Material ApplicationRole of this compoundPotential Impact
Cross-linked Polymers Acts as a cross-linking agent via the azide group. mdpi.comEnhanced thermal stability, improved mechanical properties, creation of thermoset materials. mdpi.comyoutube.com
Surface Functionalization Provides an azide handle for "clicking" molecules onto surfaces.Development of biosensors, patterned surfaces, and biocompatible coatings. mdpi.com
Functional Hydrogels Incorporated into hydrogel networks for subsequent functionalization.Smart materials for drug delivery, tissue engineering, and diagnostics.
Nanoparticle Modification Used to functionalize the surface of nanoparticles. mdpi.comTargeted drug delivery, bioimaging probes, and catalytic nanostructures. mdpi.com

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The versatility of this compound inherently places it at the crossroads of multiple scientific disciplines. Its unique combination of functional groups allows it to act as a bridge between synthetic chemistry, advanced materials, and biological systems.

Future interdisciplinary research directions include:

Chemical Biology: The bioorthogonal reactivity of the azide group makes this compound and its derivatives ideal tools for chemical biology. They can be used for the selective labeling and tracking of biomolecules like proteins and nucleic acids within living systems, providing insights into biological processes.

Medicinal Chemistry and Drug Discovery: This compound can serve as a versatile scaffold for synthesizing novel therapeutic agents. The phenol and azide groups can be independently modified to create libraries of compounds for screening against various biological targets. For example, it has been used in the synthesis of 1,2,3-triazolyl triclosan analogs. rsc.org

Biomaterials: By combining the cross-linking capabilities of the azide with the inherent properties of the phenol, researchers can design novel biomaterials. These could include functional hydrogels for tissue engineering or nanoparticles for targeted drug delivery, where the material's surface can be precisely decorated with bioactive molecules.

Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and elucidating reaction mechanisms. For this compound, computational approaches can provide critical insights that guide experimental work.

Key areas for computational investigation are:

Predictive Design of Novel Derivatives: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their activity, be it biological or material-related. nih.gov This allows for the rational design of new compounds with enhanced properties.

Mechanistic Studies of Novel Reactions: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions involving this compound. mdpi.com This can help in understanding unprecedented reactivity pathways, determining activation energies, and predicting product distributions, guiding the development of new synthetic methods. nih.govrsc.org

Molecular Docking and Ligand-Based Design: In the context of drug discovery, computational docking studies can predict how derivatives of this compound bind to biological targets like proteins. researchgate.netnih.gov This provides a structural basis for designing more potent and selective therapeutic agents.

Material Property Simulation: Computational models can be used to predict the bulk properties of polymers and materials derived from this compound. This includes simulating mechanical strength, thermal stability, and interactions with other molecules, thereby accelerating the materials discovery process.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Azidomethyl)phenol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves azidonation of a phenolic precursor. For example, substituted phenols can undergo Mitsunobu reactions with azide-containing reagents or nucleophilic substitution with sodium azide (NaN₃). A method analogous to the synthesis of 2-(Azidomethyl)-7-(2-methylbutan-2-yl)benzofuran involves reacting a benzyl chloride derivative (e.g., 2-(chloromethyl)phenol) with NaN₃ in polar aprotic solvents like DMF or DMSO at 50–80°C for 6–12 hours, yielding >90% conversion . Key factors include:

  • Stoichiometry : A 3:1 molar ratio of NaN₃ to chloride precursor minimizes unreacted starting material.
  • Solvent choice : DMF enhances solubility and reaction rate but requires post-reaction purification to remove residual solvent.
  • Safety : Azides are shock-sensitive; reactions should avoid high temperatures or mechanical agitation .

Q. What spectroscopic and chromatographic methods are used to validate the purity and structure of this compound?

  • ¹H/¹³C NMR : The azidomethyl group (–CH₂N₃) shows characteristic peaks at δ 3.8–4.2 ppm (¹H, triplet) and δ 45–50 ppm (¹³C). Aromatic protons from the phenol ring appear as multiplets in δ 6.5–7.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>97% for research-grade material). Retention times should match authenticated standards .
  • FT-IR : The azide stretch (ν≈2100 cm⁻¹) and phenolic O–H stretch (ν≈3300 cm⁻¹) are diagnostic .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of azide dust or vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid metal spatulas to prevent friction-induced decomposition .
  • Spill management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste as hazardous azide-containing material .
  • Risk assessment : Prior to scaling reactions, evaluate thermal stability using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for conjugating this compound to biomolecules?

CuAAC reactions with this compound require:

  • Catalyst system : Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) in t-BuOH/H₂O (1:1) at 25°C achieve >95% conversion in 1–2 hours .
  • Biomolecule compatibility : Adjust pH to 7–8 to prevent denaturation of proteins or peptides. Use ascorbate to reduce Cu(II) to Cu(I) in situ .
  • Work-up : Purify via size-exclusion chromatography to remove copper residues, which can interfere with downstream assays .

Q. What strategies mitigate side reactions during azidomethylation of phenolic substrates?

Common side reactions include:

  • Formation of diazo byproducts : Controlled addition of NaN₃ and avoidance of excess acid/base prevent diazo intermediates.
  • Oxidation of azides : Conduct reactions under inert atmosphere (N₂/Ar) to suppress oxidation to nitro compounds .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted chloride or azide dimers). Column chromatography (hexane/EtOAc gradients) effectively isolates the target compound .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reaction systems?

  • DFT calculations : Model transition states for azide participation in cycloadditions or nucleophilic substitutions. For example, B3LYP/6-31G(d) level theory predicts activation energies for CuAAC reactions .
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMSO vs. acetonitrile) to stabilize intermediates .
  • Hazard prediction : Tools like CHEMCAD evaluate thermal risks during scale-up .

Methodological Notes

  • Synthetic reproducibility : Always validate purity via orthogonal methods (e.g., NMR + HPLC) due to azide instability .
  • Data contradiction : Discrepancies in reported yields may arise from residual moisture in solvents or NaN₃ quality; use freshly dried solvents and high-purity reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.